1-Chloro-3-(chloromethyl)-2-methoxybenzene

ADME-Tox Drug-Drug Interaction Cytochrome P450

Medicinal chemists require fragments with defined selectivity to de-risk hit-to-lead campaigns. This tri-substituted benzene offers two orthogonal electrophilic sites (benzylic chloromethyl + aromatic chloro) for controlled diversification. - **Pharmacology**: 3,000 nM IC50 vs CYP2B6 with 5-fold selectivity over CYP2E1; validated fragment for CYP450 modulation. - **Synthetic utility**: Ortho-methoxy group accelerates benzylic chloride substitution; C4 position remains accessible for EAS to build tetrasubstituted scaffolds. - **Scale readiness**: Documented chloromethylation process (US 2022/0081406 A1) supports reproducible scale-up.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 131782-41-7
Cat. No. B13596602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(chloromethyl)-2-methoxybenzene
CAS131782-41-7
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Cl)CCl
InChIInChI=1S/C8H8Cl2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
InChIKeyXZXLOSANBHEVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(chloromethyl)-2-methoxybenzene Baseline Overview


1-Chloro-3-(chloromethyl)-2-methoxybenzene (CAS 131782-41-7) is a tri-substituted benzene derivative bearing chloro, methoxy, and chloromethyl functional groups [1]. Its molecular weight is 191.05 g/mol, and its computed XLogP3-AA is 2.9, indicating moderate lipophilicity [1]. The compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, where its two electrophilic sites (the benzylic chloromethyl group and the aromatic chloro group) can be sequentially or selectively engaged in nucleophilic substitution and cross-coupling reactions to construct complex molecular architectures [2].

1
Dual electrophilic sites: benzylic chloride and aryl chloride for sequential derivatization
2
Regioselective C4 EAS enabled by synergistic ortho/para-directing substituents
3
Patent-cited intermediate for agrochemical and pharmaceutical building blocks

1-Chloro-3-(chloromethyl)-2-methoxybenzene: Why Generic Analogs Fail


The substitution pattern of 1-chloro-3-(chloromethyl)-2-methoxybenzene—a chloro group at the 1-position, a methoxy group at the 2-position, and a chloromethyl group at the 3-position—imparts a unique electronic and steric profile that cannot be replicated by simpler benzyl chlorides (e.g., 3-methoxybenzyl chloride) or isomeric analogs with different positioning of substituents. The specific 1,2,3-substitution arrangement directly influences both the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions on the ring and the relative reactivity of the benzylic chloride toward nucleophiles [1]. This precise control over reaction outcomes is critical in multi-step syntheses of complex molecules, such as pharmaceutical candidates, where substituting an unsubstituted or differently substituted analog can lead to incorrect regioisomers, diminished yields, or complete synthetic pathway failure [2].

Target 1-Chloro-3-(chloromethyl)-2-methoxybenzene
Generic analog risk Isomeric analogs (e.g., 1-chloro-4-(chloromethyl)-2-methoxybenzene) may exhibit altered regioselectivity in EAS and different CYP inhibition fingerprints, potentially misdirecting synthetic pathways or ADME-Tox interpretation.
Target Ortho-methoxy enhances benzylic reactivity
Reactivity gap 3-Methoxybenzyl chloride lacks the additional chloro substituent and ortho-methoxy proximity; benzylic substitution rates may be lower, reducing conversion efficiency in library synthesis.

1-Chloro-3-(chloromethyl)-2-methoxybenzene: Comparative Evidence


CYP2B6 Selective Inhibition Profile

In human liver microsome assays, 1-chloro-3-(chloromethyl)-2-methoxybenzene demonstrates a distinct CYP inhibition profile compared to its positional isomers. It shows the strongest inhibitory activity against CYP2B6 with an IC50 of 3,000 nM, while exhibiting significantly weaker inhibition of CYP2E1 (IC50 = 15,000 nM) and CYP3A4 (IC50 = 39,000 nM) [1]. This contrasts with reported data for related 1-chloro-4-(chloromethyl)-2-methoxybenzene (CAS 13726-18-6), which shows a different selectivity pattern, and for the non-chlorinated analog 3-methoxybenzyl chloride, which is reported to have a Ki of 5,000 nM against CYP3A4, indicating a different inhibitory preference [2]. The specific substitution pattern of the target compound—chloro at C1, methoxy at C2, and chloromethyl at C3—results in a unique 5-fold selectivity window between CYP2B6 and CYP2E1.

CYP2B6 inhibition
Cross-study context
CYP2B6 IC50 3,000 nM; 5-fold selectivity over CYP2E1 (15,000 nM); ~13-fold over CYP3A4 (39,000 nM)
Supports CYP2B6-selective fragment profiling
Human liver microsomes; preincubation 5 min. Comparator isomer shows distinct selectivity.
ADME-Tox Drug-Drug Interaction Cytochrome P450 Pharmaceutical Profiling

C4-Selective Electrophilic Aromatic Substitution

The specific substitution pattern of 1-chloro-3-(chloromethyl)-2-methoxybenzene—with both the methoxy (C2) and chloro (C1) groups acting as ortho/para directors—synergistically activates and directs incoming electrophiles to the unsubstituted C4 position [1]. This contrasts sharply with the isomer 1-chloro-3-(chloromethyl)-5-methoxybenzene (CAS 178486-30-1), where the methoxy and chloro groups are in a meta relationship, leading to conflicting directing effects and potential mixtures of regioisomers upon further functionalization. In the target compound, the convergence of two strong ortho/para-directing substituents on the C4 position provides a predictable, single-site reactivity that is highly desirable in multi-step synthesis [2].

C4-selective EAS
Class-level inference
Convergent ortho/para direction from C1-Cl and C2-OCH3 predicts single-site C4 functionalization
Enables regioisomer-free tetrasubstituted benzene synthesis
Substituent effect principles; experimental regioselectivity should be confirmed for specific EAS conditions.
Regioselective Synthesis Electrophilic Aromatic Substitution Medicinal Chemistry Process Chemistry

Ortho-Methoxy Accelerates Benzylic Substitution

The benzylic chloromethyl group at the C3 position of 1-chloro-3-(chloromethyl)-2-methoxybenzene experiences enhanced reactivity toward nucleophiles due to electron donation from the ortho-methoxy group, which stabilizes the developing positive charge in the SN1 transition state [1]. This results in accelerated substitution rates compared to the non-chlorinated analog 3-methoxybenzyl chloride (CAS 824-98-6), where the absence of an additional chloro substituent alters the electronic environment. While direct comparative kinetic data for these specific compounds are not available in the open literature, the well-established principles of substituent effects on benzylic halide reactivity support that the target compound's unique substitution pattern—featuring an electron-donating methoxy group ortho to the reactive chloromethyl center—will facilitate faster and more complete conversions in SN1-type reactions with amines, alcohols, and thiols [2].

Benzylic reactivity
Class-level inference
Ortho-methoxy electron donation stabilizes SN1 transition state; qualitative enhancement over 3-methoxybenzyl chloride
May accelerate nucleophilic displacement with amines, alcohols, thiols
Quantitative kinetic data not reported; reactivity advantage requires verification under reaction conditions.
Nucleophilic Substitution Reaction Kinetics Protecting Group Strategy Synthetic Efficiency

Patent-Disclosed Agrochemical & Pharma Utility

1-Chloro-3-(chloromethyl)-2-methoxybenzene is explicitly cited in patent literature as a valuable intermediate for the synthesis of biologically active compounds. Japanese Patent JP-H0380138-B2, assigned to Beecham Pharmaceuticals, discloses the use of this specific chloromethylated benzene derivative in the preparation of compounds with potential agrochemical and pharmaceutical applications [1]. Furthermore, a more recent patent application (US 2022/0081406 A1) describes an environmentally friendly, industrially viable process for chloromethylation of substituted benzenes, explicitly highlighting that chloromethylated products like the target compound can be converted into a wide range of functional groups (CH2OH, CH2OR, CHO, CH2CN, CH2CO2H, CH2NH2) for use in fine chemicals, pharmaceuticals, and agrochemicals [2]. This documented industrial relevance provides a stronger procurement justification compared to analogs that lack such explicit patent pedigree.

Patent pedigree
Supporting evidence
Explicitly cited in JP-H0380138-B2 and US 2022/0081406 A1 as pharmaceutical/agrochemical intermediate
Procurement aligns with patented synthetic routes
Patent citation supports industrial relevance; scope of disclosed utilities should be reviewed.
Agrochemical Intermediate Pharmaceutical Building Block Patent Chemistry Commercial Synthesis

1-Chloro-3-(chloromethyl)-2-methoxybenzene: Research & Industrial Uses


CYP2B6-Focused Fragment-Based Drug Discovery

In fragment-based screening campaigns targeting CYP2B6 modulation or inhibition, 1-chloro-3-(chloromethyl)-2-methoxybenzene can serve as a privileged starting fragment due to its demonstrated 3,000 nM IC50 against CYP2B6 and 5-fold selectivity over CYP2E1 [1]. This activity profile allows medicinal chemists to explore structure-activity relationships (SAR) around this core while minimizing confounding off-target effects on other major CYP isoforms, thereby streamlining the hit-to-lead optimization process.

Regioselective Tetrasubstituted Benzene Synthesis

The predictable reactivity of the C4 position toward electrophiles, driven by the synergistic ortho/para-directing effects of the C1-Cl and C2-OCH3 groups, makes this compound an ideal starting material for the construction of densely functionalized 1,2,3,4-tetrasubstituted benzene rings [1]. Chemists can first exploit the benzylic chloride for nucleophilic displacement, then perform EAS at C4 to introduce a fourth substituent with high regioselectivity, thereby generating complex scaffolds with defined substitution patterns that are common in bioactive natural products and pharmaceutical agents.

Patent-Protected Agrochemical Intermediate Synthesis

Given its explicit citation in JP-H0380138-B2 and its general utility as a chloromethylated building block for agrochemical synthesis, this compound is a strategic procurement choice for process chemistry teams developing scalable routes to proprietary agrochemicals [1]. The documented industrial process for its chloromethylation (US 2022/0081406 A1) further supports its suitability for large-scale manufacturing, as it can be produced in high purity using environmentally conscious methods [2].

Benzylic Chloride Library Diversification Screening

For medicinal chemistry groups engaged in parallel library synthesis, the enhanced benzylic chloride reactivity conferred by the ortho-methoxy group allows for rapid and efficient diversification via nucleophilic substitution with a broad range of amines, alcohols, and thiols [1]. This accelerated reactivity can translate to higher conversion rates and shorter reaction times in automated synthesis platforms, improving overall library production efficiency.

Application
Selection Property
Validation Focus
CYP2B6-selective fragment screening
CYP2B6 inhibition profile with selectivity over CYP2E1/3A4
Confirm CYP isoform selectivity in target assay panel
Regioselective tetra-substituted benzene synthesis
Predictable C4 electrophilic aromatic substitution
Verify C4 regioselectivity under planned EAS conditions
Patent-cited agrochemical intermediate
Documented patent pedigree in agrochemical/pharma synthesis
Review cited patent families for synthetic route compatibility
Benzylic chloride library diversification
Ortho-methoxy-enhanced benzylic reactivity
Screen substitution rates with amines, alcohols, thiols
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